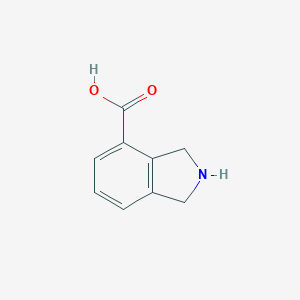

Isoindoline-4-carboxylic acid

Descripción general

Descripción

Isoindoline-4-carboxylic acid is a chemical compound that can be synthesized through various methods. It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The carboxylic acid group at the 4-position introduces reactivity that can be exploited for further chemical transformations .

Synthesis Analysis

The synthesis of isoindoline-4-carboxylic acids can be achieved by aromatization of 3a,6-epoxyisoindoles in alkaline media. This method is advantageous due to its simplicity, high yields, and the absence of by-products. It is also applicable to substrates that are sensitive to acidic conditions . Another approach involves a Rh(III)-catalyzed tandem oxidative olefination-cyclization of 4-aryl-cyclic sulfamidate-5-carboxylates, which preserves the stereochemistry of the starting material and allows for further functionalization of the isoindoline ring . Additionally, palladium-catalyzed intramolecular α-arylation reactions of α-amino acid esters have been developed to selectively synthesize isoindoline derivatives under slightly varied reaction conditions .

Molecular Structure Analysis

The molecular structure of isoindoline-4-carboxylic acid derivatives is characterized by the presence of a stereogenic center, which can be retained throughout the synthesis process. The configurational integrity of this center is crucial for the biological activity of the resulting compounds . The molecular structure and electronic properties of related compounds, such as isoquinoline carboxylic acids, have been investigated using various experimental and theoretical techniques, providing insights into the reactivity and stability of these molecules .

Chemical Reactions Analysis

Isoindoline derivatives participate in a variety of chemical reactions. For instance, the synthesis of isoindolinones has been reported using Pd-catalyzed C-H functionalization with carboxamides and carboxylic acids or anhydrides as starting materials. This method is noted for its broad substrate scope and functional group tolerance . Additionally, isoindoline derivatives can be obtained through decarboxylation of phthalidecarboxylic acids in the presence of imines, leading to various heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-4-carboxylic acid and its derivatives are influenced by the presence of the carboxylic acid group and the overall molecular conformation. These properties are essential for understanding the reactivity, solubility, and potential applications of the compound in medicinal chemistry. The synthesis methods mentioned provide access to a range of isoindoline derivatives with diverse physical and chemical properties, which can be tailored for specific applications .

Aplicaciones Científicas De Investigación

Synthesis Methods

- Isoindoline-4-carboxylic acids can be synthesized from the aromatization of 3a,6-epoxyisoindoles in alkaline media. This method is notable for its simplicity, high yield, and the absence of by-products, making it advantageous over acid-catalyzed methods (Zubkov et al., 2012).

Biological Activities and Therapeutic Potential

- The 1-isoindolinone framework, closely related to isoindoline-4-carboxylic acid, is found in various natural compounds exhibiting diverse biological activities and therapeutic potential for chronic diseases. Recent synthetic advancements have spurred new developments in 1-isoindolinone chemistry (Upadhyay et al., 2020).

Chemical Transformations

- Isoindolinone derivatives have been prepared through a C–H/N–H functionalization process using a cobalt(II)-catalyzed system. This method facilitates efficient oxidative annulation with various electron-deficient alkenes (Ma & Ackermann, 2015).

Fluorescent Properties

- New fluorescent compounds based on phthalimides, isoindolin-1-ones, and isoindolines bearing aminobenzoic acids demonstrate significant intramolecular charge transfer and high quantum yields, indicating potential applications in fluorescence spectroscopy (Solís-Santos et al., 2021).

Catalysis

- Dichloroiron(III) complexes of 1,3-bis(2′-arylimino)isoindoline have been used as efficient and selective catalysts for oxidative decarboxylation and deamination of amino acids (Lakk-Bogáth et al., 2015).

Photocleavage Applications

- 1-Acyl-7-nitroindolines, a class related to isoindoline-4-carboxylic acid, have been studied for their efficiency in photolysis, providing insights into the development of photolabile precursors for various applications (Papageorgiou & Corrie, 2000).

Asymmetric Syntheses

- Isoindoline carbamates have been synthesized via enzyme-mediated dynamic kinetic resolution processes. This method offers excellent stereoselectivity without the need for metal or acid-base catalysts (Morán-Ramallal et al., 2012).

Green Chemistry

- The synthesis of isoindoline-1,3-dione derivatives using Water Extract of Onion Peel Ash (WEOPA) represents a greener, more environmentally friendly method, avoiding the use of harmful reagents (Journal et al., 2019).

Organic Synthesis

- The orthopalladation and carbonylation of methyl arylglycinate substrates have been studied to efficiently synthesize substituted (1H)-isoindolin-1-one-3-carboxylates, important intermediates in the synthesis of biologically active compounds (Nieto et al., 2011).

Safety And Hazards

When handling isoindoline-4-carboxylic acid, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJKVAYXOGIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438135 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindoline-4-carboxylic acid | |

CAS RN |

658683-13-7 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

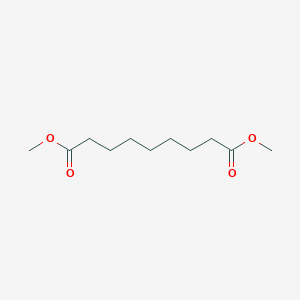

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

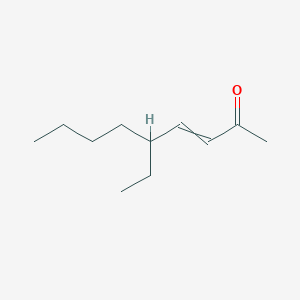

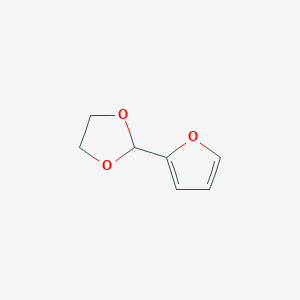

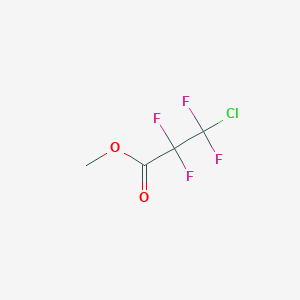

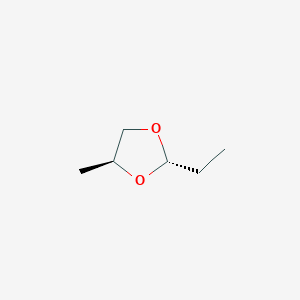

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)